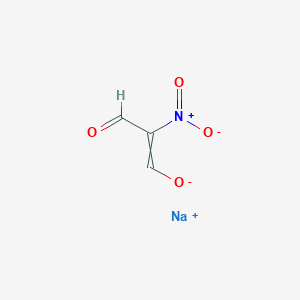
sodium;2-nitro-3-oxoprop-1-en-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: sodium;2-nitro-3-oxoprop-1-en-1-olate can be synthesized through the reaction of malonaldehyde with sodium nitrite under controlled conditions. The reaction typically involves the use of ethanol as a solvent and requires refluxing to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of sodium 2-nitro-1,3-dioxopropan-2-ide involves large-scale reactions with stringent control over temperature and pressure to maximize yield and purity. The compound is often produced in sealed, inert atmospheres to prevent degradation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Amines and alcohols are typical products.
Substitution: Various substituted nitro compounds are formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: sodium;2-nitro-3-oxoprop-1-en-1-olate is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds. Its reactivity makes it valuable in the synthesis of complex molecules.
Biology and Medicine: In pharmaceutical research, this compound serves as a precursor in the synthesis of drug candidates. Its unique structure allows for the development of targeted therapies for various health conditions.
Industry: The compound is utilized in the production of dyes and fungicides. Its reactivity and stability make it suitable for industrial applications where precise chemical transformations are required.
Wirkmechanismus
The mechanism of action of sodium 2-nitro-1,3-dioxopropan-2-ide involves its ability to act as an electrophile, facilitating nucleophilic addition reactions. The nitro group, being electron-withdrawing, enhances the reactivity of adjacent carbon atoms, making them susceptible to nucleophilic attack. This property is exploited in various chemical transformations, including the synthesis of biologically active molecules .
Vergleich Mit ähnlichen Verbindungen
- Sodium nitromalonaldehyde
- Sodium nitropropanedial
- Sodium nitromalondialdehyde
Comparison: sodium;2-nitro-3-oxoprop-1-en-1-olate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity compared to its analogs. While similar compounds like sodium nitromalonaldehyde share the nitro and aldehyde functionalities, the presence of the dioxopropan structure in sodium 2-nitro-1,3-dioxopropan-2-ide provides unique chemical properties and reactivity .
Eigenschaften
Molekularformel |
C3H2NNaO4 |
|---|---|
Molekulargewicht |
139.04 g/mol |
IUPAC-Name |
sodium;2-nitro-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C3H3NO4.Na/c5-1-3(2-6)4(7)8;/h1-2,5H;/q;+1/p-1 |
InChI-Schlüssel |
OQMLJRMYSFKMDS-UHFFFAOYSA-M |
Kanonische SMILES |
C(=C(C=O)[N+](=O)[O-])[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















